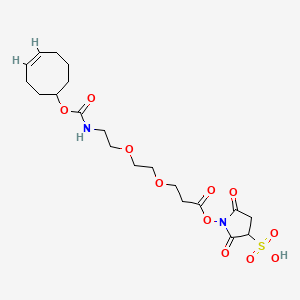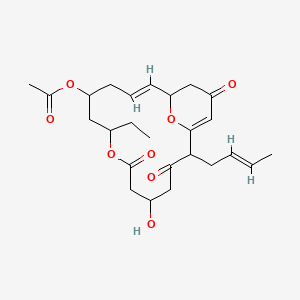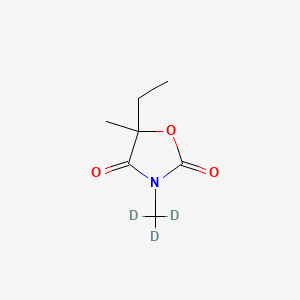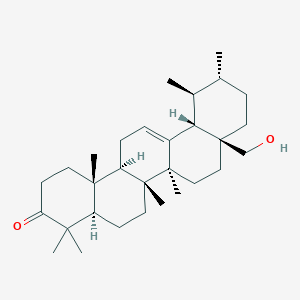
Meteneprost-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meteneprost-d9 is a potent analog of prostaglandin E2 (PGE2) with an extended half-life in vivo. It is a synthetic compound that has been used in various scientific research applications, particularly in the field of reproductive biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Meteneprost-d9 involves the reaction of 16,16-dimethyl-PGE2 methyl ester bis(trimethylsilyl) ether with the reaction product of N,S-dimethyl-S-phenylsulfoximine and methylmagnesium chloride in tetrahydrofuran (THF) at -78°C. This is followed by treatment with aluminum amalgam (AlHg) and acetic acid to yield 9-deoxy-9-methylene-16,16-dimethyl-PGE2 methyl ester, which is then hydrolyzed with potassium hydroxide (KOH) in methanol-water .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Meteneprost-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methylmagnesium chloride, aluminum amalgam, and potassium hydroxide. The reactions are typically carried out under controlled conditions, such as low temperatures and specific solvents like tetrahydrofuran .
Major Products Formed: The major products formed from the reactions involving this compound include various analogs of prostaglandin E2, which have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Meteneprost-d9 has been extensively studied for its applications in reproductive biology. It is used in combination with other prostaglandin derivatives to terminate first-trimester pregnancy in monkeys. This compound has shown to be effective without causing unwanted side effects such as fever or gastrointestinal problems . Additionally, this compound is used in lipid biochemistry and the study of cyclooxygenase pathways .
Wirkmechanismus
Meteneprost-d9 exerts its effects by binding to prostaglandin receptors, leading to various physiological responses. The compound’s mechanism of action involves the modulation of molecular targets and pathways related to prostaglandin E2, which plays a crucial role in inflammation, pain, and reproductive processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Prostaglandin E2 (PGE2)
- Prostaglandin F2α (PGF2α)
- 17-phenyl trinor PGF1α
Uniqueness: Meteneprost-d9 is unique due to its extended half-life and resistance to metabolic degradation compared to other prostaglandin analogs. This makes it particularly useful in research applications where prolonged activity is desired .
Eigenschaften
Molekularformel |
C23H38O4 |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-methylidene-2-[(E,3R)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1/i1D3,5D2,6D2,15D2 |
InChI-Schlüssel |
WMLGLMGSFIXSGO-FBOFHODRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)



![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)







